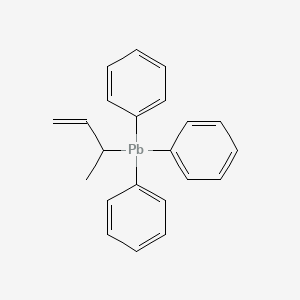
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a carboxylic acid group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with cysteine in the presence of a base, leading to the formation of the thiazolidine ring. The reaction conditions often include mild heating and the use of solvents such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems, depending on the reaction conditions and the presence of additional functional groups.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.
Solvents: Ethanol, water, dimethylformamide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Thiazolidines: Nucleophilic substitution reactions yield various substituted thiazolidines.
科学研究应用
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The nitro group can undergo bioreduction in the cellular environment, generating reactive intermediates that can damage bacterial DNA and proteins.
相似化合物的比较
2-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the thiazolidine ring.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring and carboxylic acid group but lacks the nitrophenyl group.
Uniqueness: 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the nitrophenyl group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
89860-79-7 |
|---|---|
分子式 |
C10H10N2O4S |
分子量 |
254.26 g/mol |
IUPAC 名称 |
3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)9-5-17-6-11(9)7-3-1-2-4-8(7)12(15)16/h1-4,9H,5-6H2,(H,13,14) |
InChI 键 |
MUBPQUAUHCGTEC-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(CS1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
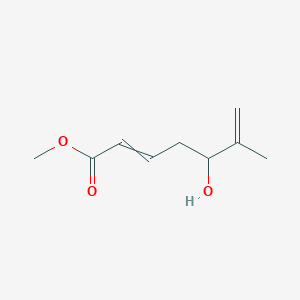
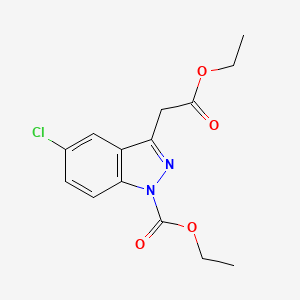
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)


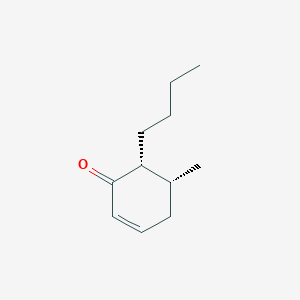
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
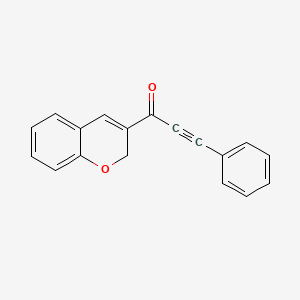

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
